Potassium 4-nitro-2-sulfonatobenzoate
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Overview
Description
Potassium 4-nitro-2-sulfonatobenzoate is an organic compound with the chemical formula C7H4NO7S.K. It is a white crystalline solid that is soluble in water. This compound is known for its acidic properties in aqueous solutions, where it can release carboxyl and nitro negative ions, making the solution acidic .
Preparation Methods
The preparation of Potassium 4-nitro-2-sulfonatobenzoate typically involves the reaction of p-nitrobenzene sulfonic acid with potassium carbonate. This reaction must be conducted under controlled conditions to avoid the release of harmful gases and ensure the safety of the process . Industrial production methods follow similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.
Chemical Reactions Analysis
Potassium 4-nitro-2-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can react with other substances to form different products.
Reduction: It can be reduced under specific conditions to form corresponding amines or other reduced products.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 4-nitro-2-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a raw material or intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a catalyst and intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymer materials, such as plastics and other polymers, and in the preparation of semiconductor materials and electronic components
Mechanism of Action
The mechanism of action of Potassium 4-nitro-2-sulfonatobenzoate involves its ability to release carboxyl and nitro negative ions in aqueous solutions. These ions can participate in various chemical reactions, acting as intermediates or catalysts. The specific molecular targets and pathways depend on the context of its use, such as in dye synthesis or pharmaceutical applications .
Comparison with Similar Compounds
Potassium 4-nitro-2-sulfonatobenzoate can be compared with other similar compounds, such as:
4-Nitro-2-sulfobenzoic acid: Similar in structure but differs in the position of functional groups.
This compound: Another related compound with similar applications but different chemical properties.
2-Carboxy-5-nitrobenzenesulfonic acid: The parent acid form without the potassium salt
The uniqueness of this compound lies in its specific combination of functional groups and its solubility in water, which makes it particularly useful in various industrial and research applications.
Properties
CAS No. |
5344-48-9 |
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Molecular Formula |
C7H5K2NO7S |
Molecular Weight |
325.38 g/mol |
IUPAC Name |
dipotassium;4-nitro-2-sulfonatobenzoate |
InChI |
InChI=1S/C7H5NO7S.2K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;;/h1-3H,(H,9,10)(H,13,14,15);; |
InChI Key |
BROYILJLFOBYFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O.[K].[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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